molecular formula C6H7N3O3 B1393850 (2Z)-3,5-diamino-2-cyano-5-oxopent-2-enoic acid CAS No. 1160264-44-7

(2Z)-3,5-diamino-2-cyano-5-oxopent-2-enoic acid

Cat. No. B1393850
M. Wt: 169.14 g/mol
InChI Key: NDFKZNWOJRIMHX-ARJAWSKDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-3,5-diamino-2-cyano-5-oxopent-2-enoic acid, also known as 2Z-CNO, is an organic compound that has become increasingly popular in recent years due to its wide range of applications in the scientific community. It is a derivative of oxopentenoic acid, which is an important intermediate in the synthesis of various pharmaceuticals and other compounds. 2Z-CNO has been used in a variety of research applications, including as a fluorescent probe for imaging and as a substrate for enzymatic reactions. Its unique properties make it an attractive compound for further study and exploration.

Scientific Research Applications

Synthesis Techniques and Derivatives

  • Bis-Potassium Salts Synthesis : The esters of 5-hydroxy-3-oxopent-4-enoic acids, closely related to (2Z)-3,5-diamino-2-cyano-5-oxopent-2-enoic acid, can be efficiently converted into stable bis-potassium salts, enabling the synthesis of various heterocycles like pyrones, pyrazoles, and isoxazoles (Schmidt et al., 2006).
  • Anti-Influenza Agent Synthesis : Synthesis of pentenoic acid analogs, similar to the targeted acid, demonstrates potential applications as anti-influenza agents (Mauldin et al., 2001).
  • Antibacterial Activity : Fatty acid hydrazides, structurally related to the acid , have been synthesized and exhibited good antibacterial activity against various bacteria including E. coli (Banday et al., 2010).

Sensing and Luminescence Applications

  • Metal-Organic Frameworks for Sensing : A metal-organic framework using DATZ, which has a structural resemblance to the targeted acid, showed potential in sensing Al(3+) ions in aqueous medium, indicating potential applications in environmental monitoring (Singha & Mahata, 2015).

Chemical Synthesis and Characterization

  • Synthesis of Dye Derivatives : The synthesis of 2-cyano 3-(4 dimethylaminophenyl) prop 2-enoic acid dye, which shares a similar structure, was undertaken for potential applications in electrochemical cells (Kotteswaran et al., 2016).
  • Enzyme Inhibition Studies : Derivatives of (Z)-4-oxo-4-(arylamino)but-2-enoic acids, structurally related to the target compound, have been synthesized and shown to inhibit human carbonic anhydrase enzymes, suggesting potential therapeutic applications (Oktay et al., 2016).

Biological Applications

  • Antitumor and Antioxidant Activities : Studies on compounds structurally similar to (2Z)-3,5-diamino-2-cyano-5-oxopent-2-enoic acid have shown potential antitumor and antioxidant activities, indicating possible therapeutic uses (Sirajuddin et al., 2015).

properties

IUPAC Name

(Z)-3,5-diamino-2-cyano-5-oxopent-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O3/c7-2-3(6(11)12)4(8)1-5(9)10/h1,8H2,(H2,9,10)(H,11,12)/b4-3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDFKZNWOJRIMHX-ARJAWSKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=C(C#N)C(=O)O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(/C(=C(\C#N)/C(=O)O)/N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-3,5-diamino-2-cyano-5-oxopent-2-enoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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